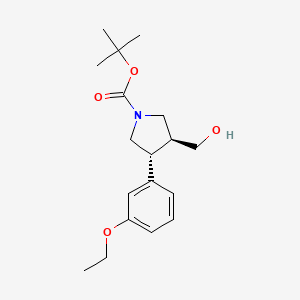

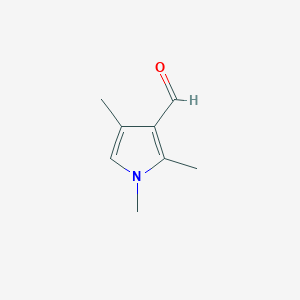

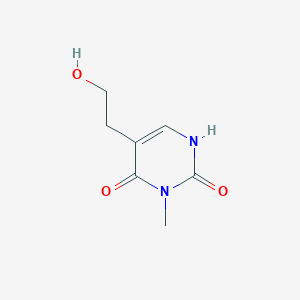

![molecular formula C13H13N3O3S B1327100 Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-74-9](/img/structure/B1327100.png)

Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound that belongs to the class of thiazole derivatives, which are known for their significance in medicinal chemistry. Thiazoles are part of the azaheterocycles family and have been extensively studied due to their diverse biological activities and applications in drug development.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the interaction of various precursor molecules under controlled conditions. For instance, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate, showcasing the typical approach to constructing such molecules . Similarly, metal complexes of ethyl 5-amino-2-(methylthio) thiazole-4-carboxylate were synthesized and characterized, indicating the versatility of thiazole derivatives in forming coordination compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using X-ray diffraction methods. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic space group and specific geometric parameters . Additionally, Hirshfeld surface analysis and quantum chemical computations, such as density functional theory (DFT), are employed to understand the intermolecular interactions and electronic properties of these compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including photolysis, cyclization, and reactions with nucleophiles. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate undergoes photolysis, suggesting competing pathways such as reversible photoisomerisation and loss of carbon dioxide . The intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate leads to the formation of new heterocyclic structures . Reactions with different nucleophiles, such as O-, S-, N-, and P-nucleophiles, have been studied, demonstrating the reactivity of the thiazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The crystallographic analysis provides insights into the density and molecular packing of these compounds . The thermal properties can be studied using techniques like thermogravimetric analysis (TGA), while the electronic properties are often investigated through spectroscopic methods such as IR, UV-vis, and ESR . The frontier molecular orbitals, energy gap, and molecular electrostatic potential maps obtained from DFT calculations help predict the reactivity and stability of these molecules .

Applications De Recherche Scientifique

Biological Monitoring

Etridiazole, a compound related to the chemical structure of interest, was studied for its metabolites and their potential as biomarkers in biological monitoring. Notably, 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (ET-CA) was identified as a significant metabolite in urine after oral administration to rats and humans. The study developed analytical procedures to determine etridiazole and its metabolites in urine, proposing ET-CA as a possible biomarker for monitoring etridiazole exposure (Welie et al., 2005).

Uric Acid Metabolism

Research on 2-ethylamino-1,3,4-thiadiazole assessed its effects in patients with a disorder of uric acid metabolism. The study found that this thiadiazole further increased the already elevated concentrations of uric acid in blood and urine, indicating that the overproduction of purine in this condition could be further increased. The findings suggested a relationship between the overproduction of purine in the disease and the response to thiadiazoles (Nyhan et al., 1968).

Drug Metabolism Studies

A study on SB-649868, a compound structurally similar to the chemical of interest, highlighted the intricate metabolism pathways of drugs in the human body. It focused on the disposition of the drug and its metabolites, revealing extensive metabolism with principal routes involving oxidation. The study provided insights into the pharmacokinetics and the metabolites' structure, offering a foundation for understanding drug metabolism and disposition (Renzulli et al., 2011).

Propriétés

IUPAC Name |

ethyl 5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-3-19-13(18)12-16-15-11(20-12)10(17)14-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXLSKFKJYZKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

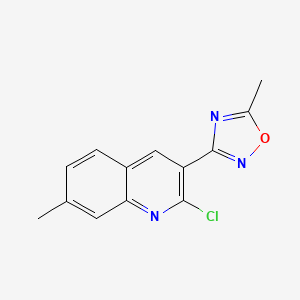

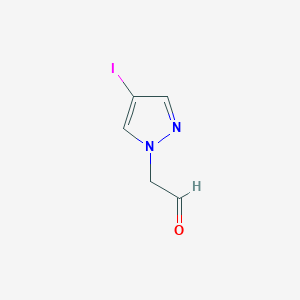

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

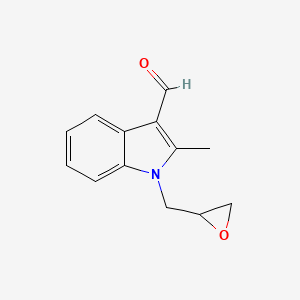

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)